2-(2,6-dimethylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a phenoxy group, an ethoxyphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-(2,6-dimethylphenoxy)acetohydrazide: This intermediate can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 2-(2,6-dimethylphenoxy)acetohydrazide with 4-ethoxybenzaldehyde under acidic or basic conditions to yield 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ethoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)ethanol: Shares the phenoxy group but lacks the hydrazide and ethoxyphenyl moieties.
2-(2,6-dimethylphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of the hydrazide.
2-(2,6-dimethylphenoxy)acetohydrazide: Lacks the ethoxyphenyl group.
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C19H22N2O3 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-23-17-10-8-16(9-11-17)12-20-21-18(22)13-24-19-14(2)6-5-7-15(19)3/h5-12H,4,13H2,1-3H3,(H,21,22)/b20-12+ |
InChI Key |
FBVXAEFVFOBLDL-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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